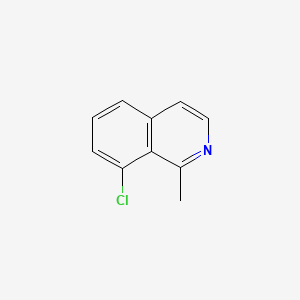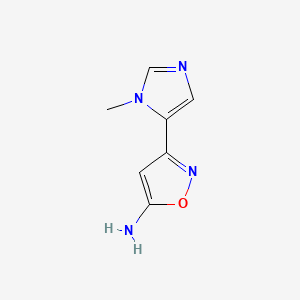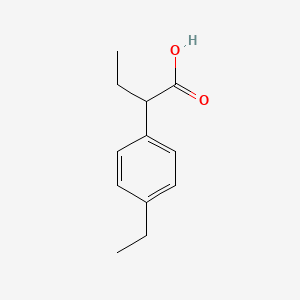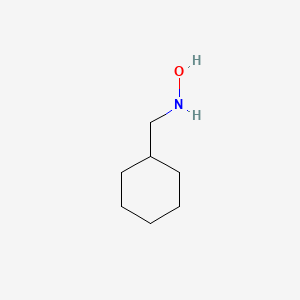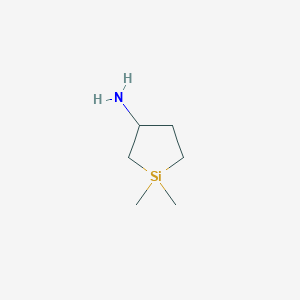
1,1-Dimethylsilolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylsilolan-3-amine, also known as N,N-dimethyl-3-(dimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C6H19NSi. It was first synthesized in 1998 by G. H. Aitken and M. J. Slater through the reaction of N,N-dimethylethanolamine with trimethylsilyl chloride. This compound is part of the broader class of organosilicon compounds, which are known for their unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilolan-3-amine can be synthesized through several methods. One common method involves the reaction of N,N-dimethylethanolamine with trimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylsilolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
1,1-Dimethylsilolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based products.
Mechanism of Action
The mechanism of action of 1,1-Dimethylsilolan-3-amine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with similar reactivity but lacking the silicon component.
Trimethylsilylamine: Another organosilicon compound with different structural and reactivity properties.
Uniqueness
1,1-Dimethylsilolan-3-amine is unique due to its combination of silicon and amine functionalities, which impart distinct chemical and physical properties. This makes it valuable in applications where both silicon and nitrogen reactivity are desired.
Properties
Molecular Formula |
C6H15NSi |
|---|---|
Molecular Weight |
129.28 g/mol |
IUPAC Name |
1,1-dimethylsilolan-3-amine |
InChI |
InChI=1S/C6H15NSi/c1-8(2)4-3-6(7)5-8/h6H,3-5,7H2,1-2H3 |
InChI Key |
SXSVBXWWZVWLKA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC(C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


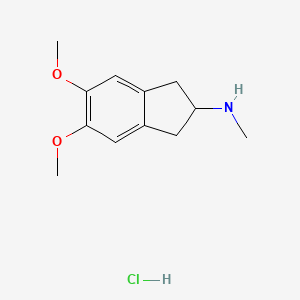
![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
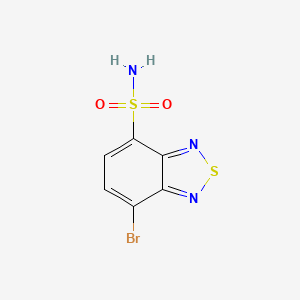
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13588276.png)
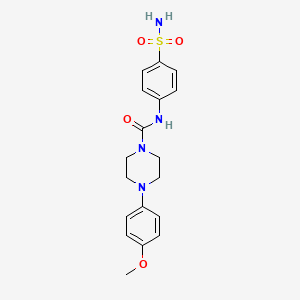
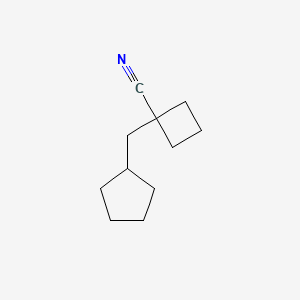

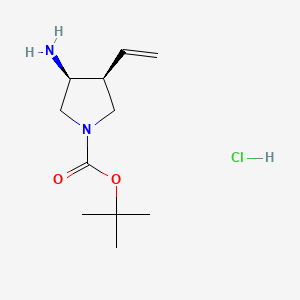

![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)
